molecular formula C14H14O2 B11937921 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- CAS No. 68217-18-5

3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-

Cat. No.: B11937921
CAS No.: 68217-18-5
M. Wt: 214.26 g/mol
InChI Key: MBDZNXZQYJZLTE-UHFFFAOYSA-N
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Description

3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- is a complex organic compound with the molecular formula C14H14O2 and a molecular weight of 214.2598 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- involves several steps, typically starting with the preparation of the core polycyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Scientific Research Applications

3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its polycyclic structure allows it to fit into specific binding sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- can be compared with other similar polycyclic compounds, such as:

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.

The uniqueness of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- lies in its more complex structure, which includes multiple fused rings and additional functional groups, making it a versatile compound for various applications .

Properties

CAS No.

68217-18-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

pentacyclo[6.6.0.02,12.03,7.04,11]tetradec-5-ene-9,10-dione

InChI

InChI=1S/C14H14O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h1-2,5-12H,3-4H2

InChI Key

MBDZNXZQYJZLTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C1C4C5C3C(C2C(=O)C4=O)C=C5

Origin of Product

United States

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